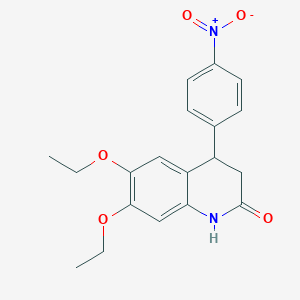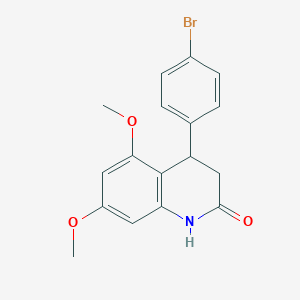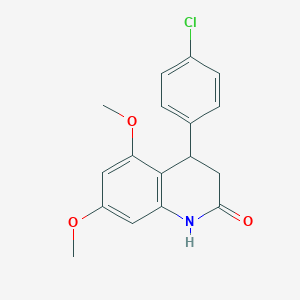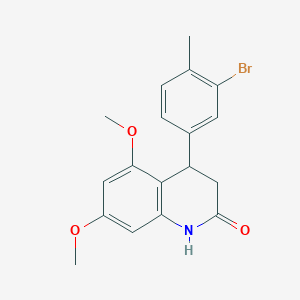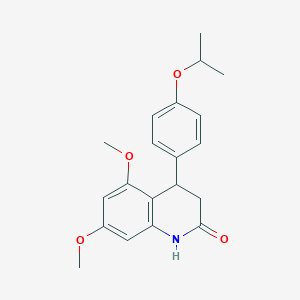
4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is thought to involve the inhibition of caspase-3 and -7, which are enzymes involved in apoptosis. In addition, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of liver disease, lung injury, and colitis. In addition, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the levels of fibrotic markers in animal models of liver and lung fibrosis. Furthermore, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the levels of apoptotic markers in animal models of liver and kidney injury.
実験室実験の利点と制限
One advantage of using 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its specificity for caspase-3 and -7 inhibition, which allows for the selective inhibition of apoptosis. In addition, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity in animal studies. However, one limitation of using 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the potential use of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in the treatment of liver disease, as it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of liver fibrosis. Another area of research is the potential use of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in the treatment of lung injury, as it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung injury. Furthermore, the potential use of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in the treatment of other diseases, such as colitis and kidney injury, should be explored. Finally, the development of more water-soluble derivatives of 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may improve its bioavailability in vivo.
科学的研究の応用
4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of various diseases, including liver disease, lung injury, and colitis. In addition, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis. Furthermore, 4-(4-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-apoptotic effects in animal models of liver and kidney injury.
特性
IUPAC Name |
5,7-dimethoxy-4-(4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-13(6-8-14)16-11-19(22)21-17-9-15(23-3)10-18(24-4)20(16)17/h5-10,12,16H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQBLINCVJOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



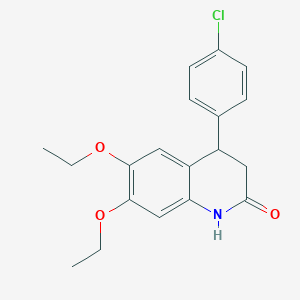

![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)

